molecular formula C11H17NO4 B12043419 N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, AldrichCPR

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, AldrichCPR

Cat. No.: B12043419
M. Wt: 227.26 g/mol
InChI Key: LGEAVYPLBGGRHO-CPCISQLKSA-N
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Preparation Methods

The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group and the formation of the lactone ring. One common synthetic route includes the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (BOC) group.

    Formation of the Lactone Ring: The protected intermediate undergoes cyclization to form the lactone ring.

The reaction conditions for these steps often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The lactone ring and the BOC-protected hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can be compared with other similar compounds, such as:

  • N-t-BOC-3-pyrrolidine oxime
  • N-t-BOC-4-(Ethylene oxide)-L-proline
  • N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline

These compounds share structural similarities but differ in their functional groups and reactivity. N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is unique due to its specific combination of a pyrrolidine ring and a lactone group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1S,4S)-1-methyl-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(4)5-7(12)8(13)15-11/h7H,5-6H2,1-4H3/t7-,11-/m0/s1

InChI Key

LGEAVYPLBGGRHO-CPCISQLKSA-N

Isomeric SMILES

C[C@@]12C[C@@H](C(=O)O1)N(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CC(C(=O)O1)N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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